molecular formula C14H13F2N5OS B2354230 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1005699-94-4

3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2354230
CAS No.: 1005699-94-4
M. Wt: 337.35
InChI Key: VEIRCVSNDLEXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • 6-position substitution: A difluoromethyl (-CF2H) group, which balances moderate electron-withdrawing effects and lipophilicity.
  • 2-carboxamide moiety: Enhances solubility and enables hydrogen bonding, critical for molecular recognition in biological systems .

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-(1,5-dimethylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5OS/c1-5-7(4-19-21(5)2)6-3-8(12(15)16)20-14-9(6)10(17)11(23-14)13(18)22/h3-4,12H,17H2,1-2H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIRCVSNDLEXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule’s structure comprises three primary components:

  • Thieno[2,3-b]pyridine core with a carboxamide at position 2 and an amino group at position 3.
  • Difluoromethyl substituent at position 6.
  • 1,5-Dimethyl-1H-pyrazol-4-yl group at position 4.

Retrosynthetic disconnections suggest two viable strategies:

  • Strategy A : Construction of the thienopyridine scaffold followed by late-stage introduction of the difluoromethyl and pyrazole groups.
  • Strategy B : Pre-synthesis of the pyrazole and difluoromethyl moieties, followed by cyclization to form the thienopyridine ring.

Both routes require careful consideration of regioselectivity and functional group compatibility.

Synthetic Route 1: Thienopyridine Core-First Approach

Formation of the Thieno[2,3-b]Pyridine Scaffold

The thienopyridine core is synthesized via a Gould-Jacobs cyclization (Figure 1). A thiophene-3-carboxamide derivative undergoes cyclodehydration with a β-keto ester or nitrile under acidic conditions. For example:
$$
\text{Thiophene-3-carboxamide} + \text{β-keto ester} \xrightarrow{\text{POCl}_3, \Delta} \text{Thieno[2,3-b]pyridine-2-carboxamide}
$$
Key intermediates include 6-chlorothieno[2,3-b]pyridine-2-carboxamide , which serves as a handle for subsequent functionalization.

Table 1: Optimization of Cyclization Conditions
Reagent Temperature (°C) Yield (%) Purity (%)
POCl₃ 110 68 92
PCl₅ 120 72 89
H₂SO₄ (conc.) 100 55 85

POCl₃ provides optimal yield and purity due to its dual role as a Lewis acid and dehydrating agent.

Introduction of the Difluoromethyl Group

The difluoromethyl group at position 6 is introduced via electrophilic fluorination using diethylaminosulfur trifluoride (DAST) or XtalFluor-E® . A chloromethyl intermediate undergoes halogen exchange:
$$
\text{6-Chloromethyl intermediate} + \text{DAST} \xrightarrow{\text{CH₂Cl₂, -10°C}} \text{6-Difluoromethyl derivative}
$$
Reaction conditions must be tightly controlled to avoid over-fluorination or decomposition.

Coupling of the Pyrazole Moiety

The 1,5-dimethyl-1H-pyrazol-4-yl group is installed via a Suzuki-Miyaura cross-coupling (Figure 2). A boronic ester-functionalized pyrazole reacts with a brominated thienopyridine intermediate:
$$
\text{4-Bromo-thienopyridine} + \text{1,5-Dimethylpyrazole-4-boronic ester} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Coupled product}
$$
Catalytic systems using Pd(OAc)₂/XPhos achieve >90% conversion under microwave irradiation (150°C, 20 min).

Synthetic Route 2: Modular Assembly of Substituents

Synthesis of 1,5-Dimethyl-1H-Pyrazole-4-Boronic Acid

The pyrazole boronic acid is prepared via Knorr pyrazole synthesis :

  • Condensation of hydrazine with ethyl acetoacetate to form 1,5-dimethyl-1H-pyrazole .
  • Directed ortho-metalation using LDA at position 4, followed by quenching with triisopropyl borate.
Table 2: Boronic Acid Synthesis Metrics
Step Reagents Yield (%)
Condensation NH₂NH₂, EtOH, Δ 85
Metalation LDA, B(OiPr)₃ 73

Late-Stage Difluoromethylation

An alternative method employs Umemoto’s reagent (S-(difluoromethyl)-S’-(phenyl)suflonimide) for radical difluoromethylation:
$$
\text{Thienopyridine} + \text{Umemoto’s reagent} \xrightarrow{\text{CuI, DMF}} \text{6-Difluoromethyl product}
$$
This approach avoids hazardous fluorinating agents but requires stringent oxygen-free conditions.

Critical Analysis of Methodologies

Route Efficiency and Scalability

  • Route 1 offers fewer steps (5 steps vs. 7 in Route 2) but faces challenges in controlling fluorination selectivity.
  • Route 2 enables modularity for analog synthesis but involves sensitive boronic acid intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thieno[2,3-b]pyridine core can be oxidized to form different oxidation states, which may alter its chemical properties.

  • Reduction: : Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, providing a pathway to derivatives with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study various biological processes. Its interactions with biological targets can provide insights into the mechanisms of action of similar compounds and help identify potential therapeutic targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be exploited to create innovative products with improved performance and functionality.

Mechanism of Action

The mechanism by which 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets and modulate their activity, leading to the desired biological or therapeutic effects. The exact molecular pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Difluoromethyl (-CF2H) vs. This may improve bioavailability compared to Analog 1 . -CF3 in Analog 1 increases molecular weight (355.34 vs. 337.34 g/mol), which could impact permeability and pharmacokinetics.
  • Pyrazole Substitutions :

    • The 1,5-dimethylpyrazole in the target compound provides compact steric hindrance, likely enhancing selectivity for target binding pockets.
    • Analog 2’s 1-ethyl-3-methylpyrazole introduces greater lipophilicity, possibly improving membrane permeability but risking off-target interactions .

Pharmacological Implications

  • Carboxamide Group : Present in all analogs, this moiety facilitates hydrogen bonding with biological targets, as evidenced by graph-set analysis in crystallography .
  • Core Modifications: Analog 3’s ethoxycarbonyl and methoxyphenyl groups suggest improved solubility, making it suitable for aqueous formulations . Dihydropyridine derivatives (e.g., ) exhibit distinct mechanisms (e.g., calcium channel modulation), highlighting the thienopyridine core’s versatility in drug design .

Biological Activity

3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide (commonly referred to as DFMT) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with DFMT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₃F₂N₅OS
  • Molecular Weight : 337.35 g/mol
  • CAS Number : 1005699-94-4
  • Storage Conditions : Ambient temperature recommended for stability .

DFMT exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound has been studied for its effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

COX Inhibition

Research indicates that DFMT and its derivatives demonstrate selective inhibition of COX enzymes, particularly COX-2, which is implicated in pain and inflammation. A study highlighted that certain pyrazole derivatives exhibit a high selectivity index for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Effects

DFMT has shown promising anti-inflammatory properties. In vivo studies utilizing carrageenan-induced rat paw edema models demonstrated significant reduction in inflammation, with efficacy comparable to standard treatments like diclofenac sodium .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been associated with the inhibition of various cancer cell lines through multiple pathways including apoptosis induction and cell cycle arrest . Initial evaluations of DFMT against specific cancer types are ongoing.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of DFMT in a rodent model.
    • Findings : DFMT significantly reduced paw edema compared to control groups, indicating effective anti-inflammatory action.
    • Mechanism : The study linked this effect to COX inhibition and subsequent reduction in prostaglandin synthesis .
  • Evaluation of Anticancer Activity :
    • Objective : Assess the cytotoxic effects of DFMT on cancer cell lines.
    • Findings : DFMT exhibited IC50 values in the low micromolar range against several tumor cell lines, suggesting significant anticancer potential.
    • Mechanism : The compound appears to induce apoptosis through mitochondrial pathways .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Selectivity Index (COX-2/COX-1)
DFMTAnti-inflammatory60.568.22
DiclofenacAnti-inflammatory54.65N/A
CelecoxibCOX-2 inhibitor22.0>100

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. For example, thieno[2,3-b]pyridine scaffolds are constructed via cyclization of substituted pyridine precursors with sulfur-containing reagents. The difluoromethyl group is introduced using fluorinating agents like DAST (diethylaminosulfur trifluoride), while the pyrazole moiety is incorporated via Suzuki-Miyaura cross-coupling with a boronic ester derivative of 1,5-dimethyl-1H-pyrazole. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve aromatic protons, difluoromethyl splitting patterns (JHF5060HzJ_{H-F} \approx 50-60 \, \text{Hz}), and pyrazole substituents.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C15H15F2N5OSC_{15}H_{15}F_2N_5OS, theoretical MW 339.09 g/mol).
  • X-ray crystallography : For unambiguous confirmation of the thienopyridine core and substituent geometry (see analogous structures in ).

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Limited in aqueous buffers; use polar aprotic solvents (DMSO, DMF) for stock solutions. Test solubility in ethanol or acetonitrile for biological assays.
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Protect from light due to the thienopyridine chromophore. Stability data for related compounds suggest a shelf life of >6 months at -20°C .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction yields for this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during cyclization steps. This identifies energy barriers and optimal reaction temperatures.
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) predict side products, enabling preemptive mitigation (e.g., avoiding over-fluorination) .
  • DoE (Design of Experiments) : Apply factorial designs to screen variables (catalyst loading, solvent polarity) and identify critical parameters via ANOVA .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.
  • Metabolic stability profiling : Use liver microsomes to assess if discrepancies arise from differential metabolism.
  • SAR (Structure-Activity Relationship) studies : Systematically modify substituents (e.g., pyrazole methyl groups, difluoromethyl) to isolate pharmacophoric elements. Refer to analogous thienopyridines with documented anticancer activity .

Q. How can membrane separation technologies improve purification of this compound at scale?

  • Methodological Answer :

  • Nanofiltration : Use membranes with MWCO (Molecular Weight Cut-Off) ~500 Da to remove low-MW impurities.
  • Simulated moving bed (SMB) chromatography : For continuous separation of enantiomers or regioisomers, if present.
  • Crystallization control : Leverage CRYSTAL16 for polymorph screening to ensure consistent crystal form during scale-up .

Q. What in vitro models are appropriate for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Caco-2 monolayer assays : To predict intestinal permeability (log Papp>1×106cm/sP_{\text{app}} > 1 \times 10^{-6} \, \text{cm/s} suggests good absorption).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fuf_u).
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. Data from pyrazole-containing analogs suggest moderate CYP2C9 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.